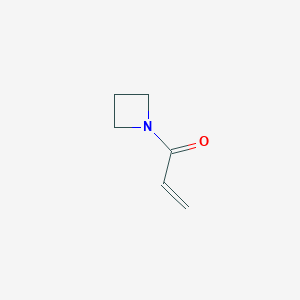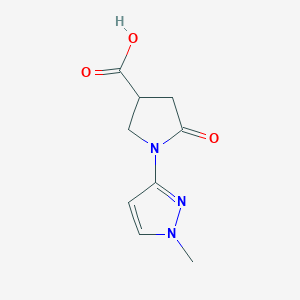![molecular formula C13H15N3O2 B6143949 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1171661-11-2](/img/structure/B6143949.png)
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazole-based ligand . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .
Synthesis Analysis
The synthesis of this compound involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The mixture is stirred in a closed vessel at room temperature for several days .Molecular Structure Analysis
The molecular structure of this compound includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to the metal .Chemical Reactions Analysis
The compound has been evaluated for its catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .科学的研究の応用
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a versatile compound that has a wide range of scientific research applications. It has been used in a variety of biochemical and physiological studies, including studies of cell signaling pathways, enzyme inhibition, and protein-protein interactions. It has also been used in studies of drug metabolism, drug delivery, and drug toxicity. In addition, this compound has been used in the synthesis of various other compounds, such as inhibitors of enzymes and inhibitors of protein-protein interactions.
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s solubility in polar solvents such as ethanol and dimethylformamide suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. For instance, the compound’s stability at room temperature suggests that it may be stable under a wide range of environmental conditions.
実験室実験の利点と制限
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a versatile compound that has a wide range of scientific research applications. It is relatively easy to synthesize in the laboratory and can be used in a variety of experiments. However, it is important to note that this compound is a toxic compound and should be handled with care. In addition, the effects of this compound on humans have not been extensively studied, and its use in humans is not recommended.
将来の方向性
The potential applications of 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid are vast, and there are many possible future directions for research. Some possible future directions include further studies of its effects on cell signaling pathways, enzyme inhibition, and protein-protein interactions. In addition, further studies of its anti-inflammatory and anti-cancer effects in animal models are warranted. Other possible future directions include studies of its effects on drug metabolism, drug delivery, and drug toxicity. Finally, further studies of its use in the synthesis of other compounds are also warranted.
合成法
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can be synthesized in the laboratory using a variety of methods, including the reaction of benzoic acid with 4-amino-3,5-dimethyl-1H-pyrazol-1-ylmethyl bromide. This reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is then purified by recrystallization. Other methods of synthesis include the reaction of benzoic acid with 4-amino-3,5-dimethyl-1H-pyrazol-1-ylmethyl chloride, or the reaction of benzoic acid with 4-amino-3,5-dimethyl-1H-pyrazol-1-ylmethyl hydroxide.
生化学分析
Biochemical Properties
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They are often used as precursors in the synthesis of condensed heterocyclic systems
Molecular Mechanism
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy
Dosage Effects in Animal Models
Some pyrazole derivatives have shown inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively
特性
IUPAC Name |
3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7,14H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHSPZPNSXNMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)








![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)


